molecular formula C14H17BrN2O2 B12992119 Ethyl (4aS,9bR)-6-bromo-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate

Ethyl (4aS,9bR)-6-bromo-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate

Cat. No.: B12992119
M. Wt: 325.20 g/mol
InChI Key: DAPKLRKGDWGPJF-JQWIXIFHSA-N
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Description

Ethyl (4aS,9bR)-6-bromo-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate is an organic compound with a complex structure that includes a bromine atom and a pyridoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4aS,9bR)-6-bromo-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate typically involves a series of organic reactions. One common method includes the reaction of a halogenated alkane with pyrrole, followed by the substitution of an amide with an electrophilic reagent . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The use of high-purity reagents and advanced purification techniques is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4aS,9bR)-6-bromo-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .

Mechanism of Action

The mechanism of action of Ethyl (4aS,9bR)-6-bromo-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing various biological processes . The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (4aS,9bR)-6-bromo-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate is unique due to its specific stereochemistry and the presence of a bromine atom, which imparts distinct chemical properties. These features make it particularly valuable for certain synthetic applications and research studies, distinguishing it from other similar compounds .

Properties

Molecular Formula

C14H17BrN2O2

Molecular Weight

325.20 g/mol

IUPAC Name

ethyl (4aS,9bR)-6-bromo-1,2,3,4,4a,9b-hexahydropyrido[4,3-b]indole-5-carboxylate

InChI

InChI=1S/C14H17BrN2O2/c1-2-19-14(18)17-12-6-7-16-8-10(12)9-4-3-5-11(15)13(9)17/h3-5,10,12,16H,2,6-8H2,1H3/t10-,12-/m0/s1

InChI Key

DAPKLRKGDWGPJF-JQWIXIFHSA-N

Isomeric SMILES

CCOC(=O)N1[C@H]2CCNC[C@H]2C3=C1C(=CC=C3)Br

Canonical SMILES

CCOC(=O)N1C2CCNCC2C3=C1C(=CC=C3)Br

Origin of Product

United States

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